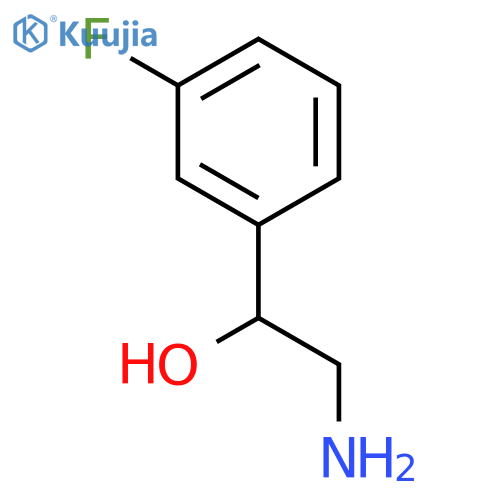Cas no 402-96-0 (2-amino-1-(3-fluorophenyl)ethan-1-ol)

402-96-0 structure
商品名:2-amino-1-(3-fluorophenyl)ethan-1-ol
2-amino-1-(3-fluorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-1-(3-fluorophenyl)ethanol
- 2-(3-fluorophenyl)-2-hydroxyethanamine
- 2-amino-1-(3-fluorophenyl)ethan-1-ol
- 2-hydroxy-2-(3-fluorophenyl) ethanamine
- 2-hydroxy-2-(3-fluorophenyl)-ethanamine
- AC1L1UGG
- AC1Q4NBB
- AC1Q53O9
- AC1Q53OE
- CTK7E2770
- SureCN937543
- 2-Amino-1-(3-fluorophenyl)ethan-1-ol, AldrichCPR
- F2189-0843
- AKOS000123610
- 2-hydroxy-2-(3-fluorophenyl)ethanamine
- CHEMBL4563769
- 402-96-0
- MFCD09041574
- SCHEMBL937543
- CS-0452165
- DTXSID20275374
- KLIPUNKCUPNMHM-UHFFFAOYSA-N
- AKOS016051395
- F30607
- EN300-56380
- DB-329806
- AS-48381
-
- MDL: MFCD09041574
- インチ: InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
- InChIKey: KLIPUNKCUPNMHM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)F)C(CN)O
計算された属性
- せいみつぶんしりょう: 155.0747
- どういたいしつりょう: 155.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- PSA: 46.25
2-amino-1-(3-fluorophenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2189-0843-1g |
2-amino-1-(3-fluorophenyl)ethan-1-ol |
402-96-0 | 95%+ | 1g |
$328.0 | 2023-09-06 | |
| Enamine | EN300-56380-1.0g |
2-amino-1-(3-fluorophenyl)ethan-1-ol |
402-96-0 | 80% | 1g |
$342.0 | 2023-04-30 | |
| Enamine | EN300-56380-0.25g |
2-amino-1-(3-fluorophenyl)ethan-1-ol |
402-96-0 | 80% | 0.25g |
$128.0 | 2023-04-30 | |
| TRC | A898853-50mg |
2-Amino-1-(3-fluorophenyl)ethanol Hydrochloride |
402-96-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| A2B Chem LLC | AF84309-500mg |
2-Amino-1-(3-fluorophenyl)ethanol |
402-96-0 | 97% | 500mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AF84309-5g |
2-Amino-1-(3-fluorophenyl)ethanol |
402-96-0 | 97% | 5g |
$810.00 | 2024-04-20 | |
| Aaron | AR00CJPD-1g |
2-Amino-1-(3-fluorophenyl)ethanol |
402-96-0 | 97% | 1g |
$284.00 | 2025-01-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522832-250mg |
2-Amino-1-(3-fluorophenyl)ethan-1-ol |
402-96-0 | 98% | 250mg |
¥3273.00 | 2024-05-15 | |
| Enamine | EN300-56380-0.1g |
2-amino-1-(3-fluorophenyl)ethan-1-ol |
402-96-0 | 80% | 0.1g |
$89.0 | 2023-04-30 | |
| Enamine | EN300-56380-10.0g |
2-amino-1-(3-fluorophenyl)ethan-1-ol |
402-96-0 | 80% | 10g |
$1471.0 | 2023-04-30 |
2-amino-1-(3-fluorophenyl)ethan-1-ol 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
402-96-0 (2-amino-1-(3-fluorophenyl)ethan-1-ol) 関連製品
- 10145-04-7(2-Amino-1-(3,4-difluorophenyl)ethanol)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
